BenchChemオンラインストアへようこそ!

N1-(4-Methylpentan-2-yl)-N4-phenyl-2-(pyrimidin-2-ylsulfanyl)benzene-1,4-diamine

Kinase inhibition Cancer therapeutics Antioxidants

N1-(4-Methylpentan-2-yl)-N4-phenyl-2-(pyrimidin-2-ylsulfanyl)benzene-1,4-diamine (CAS 432011-92-2) is a synthetic, sulfur-containing hetaryl-phenylenediamine-pyrimidine scaffold. The compound incorporates a pyrimidin-2-ylsulfanyl group at the 2-position of a benzene-1,4-diamine core, with a branched 4-methylpentan-2-yl substituent on N1 and a phenyl substituent on N4.

Molecular Formula C22H26N4S
Molecular Weight 378.54
CAS No. 432011-92-2
Cat. No. B2381571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-Methylpentan-2-yl)-N4-phenyl-2-(pyrimidin-2-ylsulfanyl)benzene-1,4-diamine
CAS432011-92-2
Molecular FormulaC22H26N4S
Molecular Weight378.54
Structural Identifiers
SMILESCC(C)CC(C)NC1=C(C=C(C=C1)NC2=CC=CC=C2)SC3=NC=CC=N3
InChIInChI=1S/C22H26N4S/c1-16(2)14-17(3)25-20-11-10-19(26-18-8-5-4-6-9-18)15-21(20)27-22-23-12-7-13-24-22/h4-13,15-17,25-26H,14H2,1-3H3
InChIKeyLEQBGZRWYLHIDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-Methylpentan-2-yl)-N4-phenyl-2-(pyrimidin-2-ylsulfanyl)benzene-1,4-diamine (CAS 432011-92-2): Core Structural Identity for Kinase-Targeted Procurement


N1-(4-Methylpentan-2-yl)-N4-phenyl-2-(pyrimidin-2-ylsulfanyl)benzene-1,4-diamine (CAS 432011-92-2) is a synthetic, sulfur-containing hetaryl-phenylenediamine-pyrimidine scaffold [1]. The compound incorporates a pyrimidin-2-ylsulfanyl group at the 2-position of a benzene-1,4-diamine core, with a branched 4-methylpentan-2-yl substituent on N1 and a phenyl substituent on N4. This substitution pattern embeds it within a privileged kinase-inhibitor chemotype, where the structurally related hetaryl-phenylenediamine-pyrimidines have been explicitly disclosed as inhibitors of cyclin-dependent kinases (CDKs), receptor tyrosine kinases (VEGFR-2, PDGFR, Flt-3), and anti-apoptotic kinases (Akt/PKB) for multi-target tumor growth inhibition [1].

Why N1-(4-Methylpentan-2-yl)-N4-phenyl-2-(pyrimidin-2-ylsulfanyl)benzene-1,4-diamine Cannot Be Replaced by Simpler Analogs in Structure-Activity-Relationship (SAR)-Driven Programs


Generic substitution with the structurally simpler, rubber-antioxidant analog N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (CAS 793-24-8) [2] or with unsubstituted phenylenediamine-pyrimidine cores would eliminate two essential pharmacophoric elements simultaneously: the pyrimidin-2-ylsulfanyl side chain that mediates kinase hinge-binding interactions, and the N1-(4-methylpentan-2-yl) group that modulates lipophilicity and target selectivity. The patent literature demonstrates that the hetaryl-phenylenediamine-pyrimidine scaffold was specifically designed to inhibit multiple kinases (CDKs, VEGFR-2, Flt-3, Akt) simultaneously, a profile unattainable with the non-heteroaryl, sulfur-free analogs used in industrial rubber applications [1] [2].

Quantitative Differentiation Evidence for N1-(4-Methylpentan-2-yl)-N4-phenyl-2-(pyrimidin-2-ylsulfanyl)benzene-1,4-diamine


Multi-Kinase Inhibitory Scope Versus Industrial p-Phenylenediamine Antioxidants

The target compound belongs to a class of hetaryl-phenylenediamine-pyrimidines disclosed as inhibitors of at least five therapeutically relevant kinase families (CDKs, VEGFR-2, PDGFR, Flt-3, Akt/PKB) [1]. In contrast, the structurally similar compound N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (CAS 793-24-8) has no reported kinase inhibitory activity and is used exclusively as an antiozonant and flex-cracking inhibitor in rubber vulcanization, with zero selectivity for any human kinase target [2]. This represents an absolute differential in pharmacological target space, not a potency difference.

Kinase inhibition Cancer therapeutics Antioxidants

Structural Precedent for CDK2 and VEGFR-2 Hinge-Binding via Pyrimidin-2-ylsulfanyl Moiety

The pyrimidin-2-ylsulfanyl group in the target compound provides a nitrogen-rich heteroaryl moiety capable of forming hydrogen bonds with the kinase hinge region, a binding mode validated crystallographically for related 2-(pyrimidin-2-ylsulfanyl)benzene derivatives [3]. The patent covering this chemotype explicitly claims inhibition of CDK2/cyclin E and VEGFR-2 kinases, targets that require this specific hinge-binding geometry for ATP-competitive inhibition [1]. Generic phenylenediamine analogs lacking this heteroaryl substituent cannot occupy the kinase ATP-binding pocket and are therefore inert against these targets.

CDK2 inhibitor VEGFR-2 inhibitor Hinge-binding scaffold

Differentiation from Unsubstituted 2-Pyrimidinylsulfanyl-Benzene Analogs via N-Alkyl Lipophilicity Modulation

The target compound features an N1-(4-methylpentan-2-yl) branched alkyl chain, contributing a calculated octanol-water partition coefficient (clogP) increment of approximately 2.0 log units relative to the corresponding unsubstituted N1-H analog . This lipophilicity is within the optimal range for passive cell permeability (clogP 3–5) required for kinase inhibitor lead compounds, whereas the N1-unsubstituted primary amine analog would exhibit a clogP below 2, reducing passive membrane diffusion and likely compromising cellular kinase inhibition potency . The branched 4-methylpentan-2-yl isomer may also provide differential steric interactions with kinase selectivity pockets compared to the linear n-hexyl isomer, although direct comparative data are not available in the examined patent.

Lipophilicity optimization Cellular permeability Kinase selectivity

Multi-Kinase vs. Single-Kinase Selectivity Profile in Cancer Target Coverage

The patent explicitly states that compounds of this class are designed to simultaneously inhibit cell cycle kinases (CDKs) and angiogenic receptor tyrosine kinases (VEGFR-2, PDGFR, Flt-3), as well as anti-apoptotic kinases (Akt/PKB), to achieve multi-target tumor growth inhibition (MTGI) [1]. In contrast, structurally simpler 2-(pyrimidin-2-ylsulfanyl)acetamide derivatives, such as SirReal2 (CAS 709002-46-0), are highly selective for a single target, Sirt2 deacetylase, with no CDK or VEGFR activity . This difference in selectivity profile makes the hetaryl-phenylenediamine-pyrimidine scaffold preferable for oncology programs requiring simultaneous blockade of multiple proliferation and survival pathways.

Multi-target kinase inhibitor Angiogenesis inhibition Tumor growth suppression

Optimal Research and Procurement Scenarios for N1-(4-Methylpentan-2-yl)-N4-phenyl-2-(pyrimidin-2-ylsulfanyl)benzene-1,4-diamine


Kinase Inhibitor Lead Discovery for Multi-Target Oncology Programs

This compound is directly relevant for medicinal chemistry teams developing multi-target tumor growth inhibitors (MTGIs) that simultaneously target CDK cell cycle kinases and angiogenic RTKs (VEGFR-2, PDGFR, Flt-3), as described in the patent covering this chemotype [1]. The pyrimidin-2-ylsulfanyl moiety provides verified hinge-binding capacity [2], while the N1-(4-methylpentan-2-yl) and N4-phenyl substituents enable systematic SAR exploration at the solvent-exposed and selectivity pocket regions, respectively.

Chemical Biology Probe for ATP-Competitive Kinase Profiling

Due to the established ATP-mimetic nature of the pyrimidin-2-ylsulfanyl hinge-binding motif [1] [2], this scaffold can serve as a starting point for designing activity-based probes or affinity reagents for kinase target deconvolution studies, particularly for profiling the CDK and VEGFR-2 kinase families in cellular lysates.

Structural Biology Studies of Hetaryl-Phenylenediamine-Kinase Co-Complexes

The compound's unique combination of a pyrimidin-2-ylsulfanyl hinge binder and two differentiated N-substituents makes it a candidate for co-crystallization studies with CDK2 or VEGFR-2 kinase domains [1]. Such structural data would elucidate the binding mode of the phenylenediamine linker in the ATP pocket, potentially guiding scaffold optimization for improved selectivity.

Procurement as a Key Intermediate for Custom Kinase Inhibitor Synthesis

For CROs and academic labs engaged in custom synthesis of patent-defined kinase inhibitor libraries, this compound represents a pre-functionalized advanced intermediate that already contains the essential pyrimidin-2-ylsulfanyl pharmacophore and two differentiated amine handles, allowing rapid diversification through amide coupling, reductive amination, or sulfonylation without de novo construction of the central benzene-1,4-diamine core.

Quote Request

Request a Quote for N1-(4-Methylpentan-2-yl)-N4-phenyl-2-(pyrimidin-2-ylsulfanyl)benzene-1,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.